molecular formula C18H27BO5 B1602585 Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate CAS No. 859169-90-7

Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate

Cat. No. B1602585
CAS RN: 859169-90-7
M. Wt: 334.2 g/mol
InChI Key: ULQLSUMGMISQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate, also known as EDB, is a boronic acid derivative that has gained significant attention in scientific research due to its unique properties. EDB is a colorless, crystalline powder that is soluble in organic solvents such as ethanol and methanol.

Scientific Research Applications

Phosphine-Catalyzed Annulation

An expedient phosphine-catalyzed [4 + 2] annulation process uses Ethyl 2-methyl-2,3-butadienoate, which behaves as a 1,4-dipole synthon. This process results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Antioxidant Compounds in Walnut Kernels

In a study on the isolation of antioxidant phenolic compounds from Juglans regia kernels, Ethyl acetate and n-butanol fractions showed significant DPPH scavenging activities. This research provides insights into the antioxidant properties of these compounds (Zhang, Liao, Moore, Wu, & Wang, 2009).

Synthesis of Novel Copolymers

Research on novel copolymers of styrene includes the synthesis of phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, showing potential applications in polymer science (Kharas et al., 2016).

Depolymerization of Poly-(R)-3-hydroxy-butanoate

A study on the depolymerization of Poly-(R)-3-hydroxy-butanoate (PHB) demonstrates the production of enantiomerically pure methyl, ethyl, butyl, or β-methoxyethyl (R)-3-hydroxy-butanoates, highlighting the versatility of such compounds (Seebach & Züger, 1982).

Chain Transfer in Radical Polymerization

The use of Ethyl 2-[1-((2-tetrahydrofuranyl)peroxy)ethyl]propenoate in the free radical polymerization of various monomers to produce α,ω-difunctional telomers shows its potential in advanced polymerization techniques (Colombani & Chaumont, 1994).

properties

IUPAC Name

ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BO5/c1-6-21-16(20)8-7-13-22-15-11-9-14(10-12-15)19-23-17(2,3)18(4,5)24-19/h9-12H,6-8,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQLSUMGMISQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590082
Record name Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

859169-90-7
Record name Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.